
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains both bromine and fluorine atoms, as well as a trifluoromethyl group. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole typically involves the reaction of 5-Bromo-2-fluorobenzotrifluoride with suitable reagents under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the benzimidazole moiety .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The bromine and fluorine atoms at positions 5 and 6 undergo nucleophilic and electrophilic substitutions under controlled conditions.
Key findings:
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Suzuki-Miyaura cross-coupling replaces bromine with aryl/heteroaryl groups, facilitated by palladium catalysis .
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Ullmann-type coupling replaces fluorine under copper catalysis but requires elevated temperatures (90–110°C) .
Functionalization of the Benzimidazole Core
The nitrogen atoms in the imidazole ring participate in alkylation and acylation reactions.
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Dissolve 5-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole (1 mmol) in DMF.
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Add K₂CO₃ (2 mmol) and methyl iodide (1.2 mmol).
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Stir at 60°C for 12 hours → 1-methyl derivative (72% yield).
Trifluoromethyl Group Reactivity
Condensation and Cyclization
The compound serves as a precursor for heterocyclic expansions:
Reaction | Protocol | Products |
---|---|---|
Imidazo[4,5-b]pyridine Formation | NH₄OAc, substituted aldehydes, ethanol reflux | Fused tricyclic derivatives |
Thiazole Ring Fusion | Lawesson’s reagent, thioureas | Imidazothiazole hybrids |
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Condensation with 4-chlorobenzaldehyde under acidic conditions yields imidazo[4,5-b]pyridine derivatives (58% yield).
Stability and Degradation Pathways
The compound degrades under harsh conditions:
Condition | Observation | Mechanism |
---|---|---|
Strong Base (NaOH, 100°C) | Hydrolysis of imidazole ring → diamines | Nucleophilic attack at C2 |
Oxidative (H₂O₂, Fe³⁺) | CF₃ → COOH conversion | Radical-mediated oxidation |
Comparative Reactivity Analysis
A comparison with structurally similar compounds reveals distinct reactivity patterns:
Scientific Research Applications
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a lead compound for drug development.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- 5-Bromo-2-fluorobenzotrifluoride
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
- 3-Bromo-2-fluoro-6-methylpyridine
Uniqueness
What sets 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole apart is its unique combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, are known for their broad spectrum of biological activities. They have been investigated for their potential as antimicrobial, antiviral, anticancer, antiparasitic, and anti-inflammatory agents . The structural similarity of these compounds to naturally occurring nucleotides allows them to interact with various biological targets.
Target Interactions : The primary mechanism of action for benzimidazole derivatives involves their interaction with enzymes and proteins. For instance, they can inhibit casein kinases, which play a crucial role in cell cycle regulation and other cellular processes.
Biochemical Pathways : These compounds influence several biochemical pathways by modulating cell signaling cascades and gene expression. The ability to affect cellular metabolism is also notable, as they can alter metabolic flux through interactions with enzymes and cofactors.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has demonstrated promising anticancer activity. In laboratory settings, it has been shown to induce apoptosis in cancer cell lines. For example, studies indicate that certain benzimidazole derivatives can suppress tumor growth in animal models .
Antiparasitic Activity
This compound has also been evaluated for its antiparasitic effects. Specific derivatives have shown potent activity against protozoal infections such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values significantly lower than standard treatments like albendazole .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 5-Bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole?
The compound is typically synthesized via Phillips cyclocondensation , combining modified 1,2-phenylenediamine derivatives with trifluoroacetic acid under controlled conditions. Key steps include halogenation (bromine/fluorine introduction) and cyclization to form the benzimidazole core. Reaction parameters such as solvent choice (e.g., DMF), temperature (60–80°C), and catalysts (e.g., NaH for deprotonation) critically influence yield and purity .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, asymmetric units often contain two independent molecules stabilized by C–H⋯N hydrogen bonds (Table 1) and π-π stacking. Software like SHELXL refines structural parameters, while Mercury CSD visualizes packing motifs (e.g., R22(6) ring patterns) and void spaces . Key metrics include bond lengths (1.35–1.40 Å for C–N in the benzimidazole ring) and dihedral angles (e.g., 75–86° between trifluoromethylphenyl and benzimidazole planes) .
Advanced Research Questions
Q. What experimental protocols evaluate the antiprotozoal activity of this compound?
In vitro assays against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis involve:
- Minimum Inhibitory Concentration (MIC) : Serial dilution in microtiter plates with parasite cultures.
- Cell viability assays : ATP quantification or resazurin-based metabolic activity measurements.
- Comparative analysis : Benchmarking against metronidazole or other reference drugs. Studies report MIC values in the 0.5–5 µM range, with selectivity indices >10 for protozoa vs. mammalian cells .
Q. How are computational models (QSAR, DFT) applied to predict its physicochemical and pharmacological properties?
- QSAR : Regression models correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity. For example, RMSD values <0.5 Å in structural optimization indicate reliable predictions .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to compute IR spectra (e.g., C–F stretches at 1100–1200 cm⁻¹) and HOMO-LUMO gaps (~4.5 eV, suggesting moderate reactivity) .
- Molecular docking : Simulate binding to protozoal tubulin or cytochrome P450 targets, with docking scores (e.g., −8.5 kcal/mol) indicating strong affinity .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity and solubility?
- Halogen effects : Bromine at position 5 enhances steric bulk, improving parasite membrane penetration, while fluorine at position 6 reduces metabolic degradation. Comparative MIC data for analogs (Table 2) show a 3-fold increase in potency vs. non-halogenated derivatives .
- Solubility enhancement : Co-crystallization with cyclodextrins (e.g., HPβCD) increases aqueous solubility by 15-fold via host-guest interactions, confirmed by phase-solubility studies and NOESY NMR .
Q. Tables
Table 1 : Key Intermolecular Interactions in Crystal Packing
Interaction Type | Distance (Å) | Angle (°) | Symmetry Code |
---|---|---|---|
C8–H8⋯N1 | 2.62 | 147 | x, y, z |
C22–H22⋯N2 | 2.58 | 156 | 1−x, 1−y, 1−z |
Table 2 : Antiprotozoal Activity of Structural Analogs
Compound | MIC (µM) vs. G. intestinalis | LogP |
---|---|---|
5-Bromo-6-fluoro derivative | 0.7 | 2.9 |
6-Chloro derivative | 2.1 | 3.2 |
Non-halogenated analog | 5.8 | 1.8 |
Q. Methodological Notes
- Contradictions : While halogenation generally boosts activity, excessive steric bulk (e.g., 5,6-dibromo derivatives) may reduce membrane permeability, necessitating balance in substituent design .
- Best Practices : Use Mercury CSD for packing analysis and Gaussian 09 for DFT calculations to ensure reproducibility. Validate synthetic routes with NMR (¹H/¹³C) and HRMS .
Properties
Molecular Formula |
C8H3BrF4N2 |
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Molecular Weight |
283.02 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
UBXCTHHFVJSRQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
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